molecular formula C13H8BrFN2S2 B371402 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 297150-31-3

5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B371402
CAS No.: 297150-31-3
M. Wt: 355.3g/mol
InChI Key: OYWJECCPUGANSC-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine (CAS 297150-31-3) is a high-purity chemical compound supplied for research purposes. This bromothiophene-substituted thiazole is a derivative of a well-characterized pharmacophore, as the 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry with a wide spectrum of biological activities . This specific compound falls within a class of thiazole derivatives investigated for immunology and inflammation research. Patented compounds sharing this core structure have been described for potential use in targeting immune system diseases and inflammatory conditions, such as atopic eczema and allergic disorders . The proposed mechanism of action for related compounds involves the inhibition of T-lymphocyte activation and the suppression of pro-inflammatory cytokines like interleukin-2 (IL-2) . Furthermore, the 2-aminothiazole core is a subject of ongoing research in oncology, with various derivatives being explored for their anticancer properties and ability to inhibit enzymes like 5-lipoxygenase (5-LO), which is a target in inflammatory and neurodegenerative pathways . Researchers value this compound for its potential in synthesizing novel derivatives and as a reference standard in biological screening assays. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2S2/c14-12-6-5-10(18-12)11-7-16-13(19-11)17-9-3-1-8(15)2-4-9/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWJECCPUGANSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=C(S2)C3=CC=C(S3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204506
Record name 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297150-31-3
Record name 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=297150-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Bromo-2-thienyl)-N-(4-fluorophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Bromo-2-(bromoacetyl)thiophene

The α-haloketone precursor is synthesized by brominating 2-acetyl-5-bromothiophene. Treatment of 2-acetyl-5-bromothiophene with bromine in acetic acid at 0–5°C yields 5-bromo-2-(bromoacetyl)thiophene. This step achieves 85–90% conversion, as confirmed by 1H^1H NMR.

Thiazole Ring Formation

The α-haloketone is reacted with thiourea in refluxing ethanol with iodine as a catalyst (Scheme 1). The mechanism involves nucleophilic attack by thiourea on the α-carbon of the ketone, followed by cyclization to form the thiazole ring. The product, 5-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine, is isolated in 72–78% yield after recrystallization from ethanol.

Table 1: Optimization of Hantzsch Thiazole Synthesis

ParameterConditionYield (%)
SolventEthanol78
CatalystIodine72
Temperature (°C)Reflux75
Reaction Time (h)678

Halogenation of the 2-Amino Group

To enable subsequent functionalization, the 2-amino group is converted to a chloro substituent. This step utilizes copper(I) chloride (CuCl) and n-butyl nitrite under mild conditions.

Reaction Conditions

A mixture of 5-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine (1.0 equiv), CuCl (1.2 equiv), and n-butyl nitrite (1.5 equiv) in acetonitrile is stirred at 50°C for 4 hours. The reaction progress is monitored by TLC, and the product, 5-(5-bromothiophen-2-yl)-2-chloro-1,3-thiazole, is purified via column chromatography (SiO₂, hexane/ethyl acetate 8:2), yielding 65–70%.

Table 2: Halogenation Efficiency

Halogenating AgentTemperature (°C)Yield (%)
CuCl5065
CuBr5058
CuI5042

Buchwald-Hartwig Amination for N-(4-Fluorophenyl) Installation

The final step involves coupling the 2-chloro-thiazole with 4-fluoroaniline via palladium-catalyzed amination. This method ensures precise C–N bond formation with minimal byproducts.

Reaction Protocol

A mixture of 5-(5-bromothiophen-2-yl)-2-chloro-1,3-thiazole (1.0 equiv), 4-fluoroaniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 110°C for 16 hours under argon. The crude product is purified via flash chromatography (hexane/ethyl acetate 7:3), affording the target compound in 60–68% yield.

Table 3: Optimization of Buchwald-Hartwig Conditions

LigandBaseYield (%)
XantphosCs₂CO₃68
BINAPKOtBu55
DPPFNaOtBu48

Analytical Characterization

The final product is characterized by spectral and chromatographic methods:

  • 1H^1H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32–7.28 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 6.12 (s, 1H, NH).

  • HRMS (ESI+) : m/z calcd for C₁₃H₈BrFN₂S₂ [M+H]⁺: 378.9194; found: 378.9196.

Comparative Analysis of Synthetic Routes

Alternative pathways, such as direct Ullmann coupling of 5-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine with 1-iodo-4-fluorobenzene, were explored but resulted in lower yields (35–40%) due to competing side reactions. The Buchwald-Hartwig method remains superior in efficiency and scalability.

Challenges and Mitigation Strategies

Low Halogenation Yields

Initial chlorination steps using CuCl at 50°C yielded ≤25%. Optimization via increased catalyst loading (1.5 equiv CuCl) and extended reaction time (6 hours) improved yields to 65–70%.

Purification Difficulties

Byproducts from incomplete coupling were addressed using gradient elution (hexane/ethyl acetate 9:1 to 7:3) during column chromatography.

Industrial Scalability Considerations

The Hantzsch-Buchwald-Hartwig sequence is amenable to scale-up, with batch reactions (100 g scale) achieving consistent yields (62–65%). Solvent recovery systems and flow chemistry setups further enhance cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiazole and thiophene rings, along with the bromine and fluorine atoms, suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and halogen bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations and Trends

Impact of Heterocyclic Core
  • Thiazole vs. For instance, the thiadiazole-based compound in demonstrated potent anticancer activity (IC50 = 1.28 μg/mL) against MCF7 cells, suggesting that core structure influences efficacy .
  • Thiazole Derivatives: The target compound’s thiazole core is shared with antibacterial agents in and , indicating that minor substituent changes can redirect activity from anticancer to antimicrobial applications .
Role of Halogen Substituents
  • Bromine vs. Fluorine : The bromine atom in the target compound’s thiophene group may enhance hydrophobic interactions and halogen bonding compared to fluorine-substituted analogs (e.g., ). Bromine’s larger atomic radius could improve binding affinity in certain targets, as seen in ’s pyrazole derivative with a bromothiophene group .
  • Chlorine Substituents : The chloro-methylphenyl group in ’s compound likely contributes to antibacterial activity by increasing electrophilicity and membrane penetration .
Amine Group Modifications
  • 4-Fluorophenyl vs. Nitrophenoxy: The 4-fluorophenyl group in the target compound contrasts with the nitrophenoxy substituent in . The latter’s nitro group introduces strong electron-withdrawing effects, which may enhance redox activity and antiparasitic effects .
  • Carboxamide Derivatives : ’s nitrothiophene carboxamide highlights how replacing the amine with a carboxamide can shift activity toward antibacterial targets, possibly due to altered hydrogen-bonding interactions .

Biological Activity

5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a synthetic compound notable for its unique structural features, including a thiazole ring and a bromothiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H10BrFN2SC_{14}H_{10}BrFN_2S, indicating the presence of bromine, fluorine, nitrogen, and sulfur atoms. The thiazole ring contributes significantly to the compound's reactivity and biological properties.

Key Structural Features

FeatureDescription
Thiazole Ring A five-membered heterocycle that enhances biological activity.
Bromothiophene Moiety Imparts unique chemical properties and potential reactivity.
Fluorophenyl Group May influence pharmacokinetics and biological interactions.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. For instance, compounds with thiazole structures have been evaluated against estrogen receptor-positive breast cancer cell lines (MCF7) using the Sulforhodamine B (SRB) assay. Some derivatives showed significant antiproliferative effects, indicating that modifications in structure can lead to enhanced anticancer activity .

Although direct studies on this compound are not yet available, its structural similarities to other active compounds suggest it may also exhibit anticancer properties.

While specific mechanisms for this compound are not well-documented, it is hypothesized that the thiazole ring could interact with biological targets involved in microbial resistance or cancer cell proliferation. The presence of halogen substituents (bromine and fluorine) may enhance binding affinity and selectivity towards these targets.

Case Studies and Comparative Analysis

To better understand the potential of this compound, we can compare it with other thiazole derivatives:

CompoundStructural FeaturesBiological Activity
Compound A 5-(4-chlorophenyl)-1,3-thiazol-2-amineAntimicrobial properties
Compound B 5-(thiophen-2-yl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amineAnticancer activity
Compound C 5-(bromothiophen-3-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-aminesPotential anti-inflammatory effects

The uniqueness of 5-(5-bromothiophen-2-yl)-N-(4-fluorophenyl)-1,3-thiazol-2-amines lies in its specific combination of substituents which may confer distinct pharmacological properties compared to other thiazole derivatives .

Q & A

Q. Key Optimization Parameters :

ParameterEffect on Yield/Purity
Solvent polarityHigher polarity (e.g., DMSO) improves solubility of intermediates.
Reaction timeProlonged heating (>8 hours) risks decomposition; TLC monitoring is critical.
Catalyst useAcidic catalysts (e.g., POCl₃) enhance cyclization efficiency.

Basic Question: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:
Validated methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromothiophene and fluorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.2 for C₁₃H₈BrFN₂S₂) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (90:10 to 50:50 over 20 minutes) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using guidelines from the NCI-60 screening program .
  • Substituent effects : Compare analogs (e.g., chloro vs. bromo substitutions) to isolate electronic/steric contributions. For example, bromine’s electron-withdrawing effect may enhance thiazole ring reactivity .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform compound dispersion in vitro .

Advanced Question: What experimental designs are optimal for studying this compound’s mechanism of action in kinase inhibition?

Answer:
A tiered approach is recommended:

In silico docking : Screen against kinase databases (e.g., PDB) to predict binding affinities to ATP pockets.

Enzymatic assays : Use purified kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ kits to quantify IC₅₀ values under varied pH (7.4–8.5) .

Cellular validation : Pair siRNA knockdown with Western blotting (e.g., phospho-ERK levels) to confirm target engagement .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

Answer:
Focus on substituent modifications and bioisosteric replacements :

  • Thiophene vs. furan : Replace bromothiophene with furan to assess π-stacking interactions.
  • Fluorophenyl position : Compare para- vs. meta-fluorine effects on logP and membrane permeability.
  • Thiazole core : Introduce methyl groups at C4 to sterically block off-target binding .

Q. Example SAR Table :

ModificationIC₅₀ (EGFR, nM)logP
Br (original)48 ± 33.2
Cl62 ± 52.9
CF₃29 ± 23.8

Advanced Question: What methodologies assess this compound’s environmental stability and degradation pathways?

Answer:
Follow OECD Guidelines 307/308 :

  • Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) for 30 days; analyze degradation products via LC-MS/MS.
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor bromine release via ion chromatography .
  • Soil adsorption : Use batch equilibration tests with loam/clay soils; calculate Koc values to predict mobility .

Basic Question: What are the critical considerations for designing in vitro toxicity assays?

Answer:

  • Cell viability : Use MTT/WST-1 assays with primary hepatocytes to assess hepatic toxicity.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Advanced Question: How can computational modeling predict metabolite formation?

Answer:

  • Software tools : Use Schrödinger’s MetaboTracker or GLORYx to simulate Phase I/II metabolism.
  • Fragmentation patterns : Align in silico predictions with HR-MS/MS data (e.g., demethylation or sulfation at the thiazole ring) .

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